Cas no 137893-48-2 (6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-)
![6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)- structure](https://fr.kuujia.com/scimg/cas/137893-48-2x500.png)
137893-48-2 structure
Nom du produit:6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-
6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-
- 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl-naphthalen-2-yl]-4-hydroxy-5-methoxy-7-methyl-naphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoqu
- 6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1
- 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, (1R,1'R,3R,3'R,5R,5'S)-
- Michellamine B
- SCHEMBL6361270
- Michellamine
- (1R,3R,5S,1'''R,3'''R,5'''S)-Michellamine A
- 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, stereoisomer
- (1R,3R,5P,1'''R,3'''R,5'''P)-Michellamine A
- 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl
- NSC 650898
- 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl-, (1R,1'R,3R,3'R,5S,5'S)-
- 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methyl-2-naphthyl]-4-hydroxy-5-methoxy-7-methyl-1-naphthyl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
- 137893-48-2
- (-)-Michellamine A
- 5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
- NSC-661755
- DTXSID50929898
- 137793-81-8
- Michellamine A
- 5,5'-(1,1'-Dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis(1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol)
- Michellamine B diacetic acid salt
- ConMedNP.361
- ConMedNP.362
- ConMedNP.363
- ConMedNP.364
- (-)-Michellamine B
- 6,8-Isoquinolinediol, 5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl(2,2'-binaphthalene)-4,4'-diyl)bis(1,2,3,4-tetrahydro-1,3-dimethyl)-, (1R,1'R,3R,3'R,5R,5'S)-
- ConMedNP.365
-
- Piscine à noyau: InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3
- La clé Inchi: GMLBVLXDRNJFGR-UHFFFAOYSA-N
- Sourire: COC1=CC(C)=CC2C(C3C(O)=CC(O)=C4C(NC(CC=34)C)C)=CC(C3C=C(C4C(O)=CC(O)=C5C(NC(CC=45)C)C)C4C=C(C=C(OC)C=4C=3O)C)=C(O)C1=2
Propriétés calculées
- Qualité précise: 756.34124
- Masse isotopique unique: 756.34106649g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 8
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 5
- Complexité: 1240
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 164Ų
- Charge de surface: 0
- Nombre d'tautomères: 981
- Le xlogp3: 8.3
Propriétés expérimentales
- Le PSA: 163.9
6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)- Littérature connexe
-
Blaise Kimbadi Lombe,Doris Feineis,Virima Mudogo,Reto Brun,Suresh Awale,Gerhard Bringmann RSC Adv. 2018 8 5243
-
Kenneth W. Bentley Nat. Prod. Rep. 2001 18 148
-
Gennaro Pescitelli,Lorenzo Di Bari,Nina Berova Chem. Soc. Rev. 2011 40 4603
-
Md. Moaz Ahmed Asif,Susmita Roy Lisa,Nazmul Qais RSC Adv. 2023 13 11010
-
Gordon M. Cragg,Flora Katz,David J. Newman,Joshua Rosenthal Nat. Prod. Rep. 2012 29 1407
137893-48-2 (6,8-Isoquinolinediol,5,5'-(1,1'-dihydroxy-8,8'-dimethoxy-6,6'-dimethyl[2,2'-binaphthalene]-4,4'-diyl)bis[1,2,3,4-tetrahydro-1,3-dimethyl-,(1R,1'R,3R,3'R,5R,5'S)-) Produits connexes
- 1247174-47-5(tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate)
- 1993316-66-7(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid)
- 1335856-76-2(Pyrrolidine, 3-(2-furanyl)-, (3S)-)
- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)
- 1408279-90-2(2-Iodo-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine)
- 1522626-30-7(3-methyl-2-(thian-3-yl)butanoic acid)
- 253774-65-1(4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate)
- 1856972-73-0(Ethyl 2-(1-amino-2-methylcyclobutyl)acetate)
- 2248377-04-8(6-(Methanesulfonylmethyl)-1-oxaspiro[2.5]octane)
- 708279-15-6(2-(4-ethoxy-4-oxobutyl)sulfanyl-5-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidine-6-carboxylic acid)
Fournisseurs recommandés
pengshengyue
Membre gold
Fournisseur de Chine
Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
